(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a structurally complex molecule featuring a pyridazine core substituted with a 4-methylpiperidine moiety, a piperazine linker, and a thiophene-2-yl ketone group.
Properties
IUPAC Name |
[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-6-8-22(9-7-15)17-4-5-18(21-20-17)23-10-12-24(13-11-23)19(25)16-3-2-14-26-16/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDHBWZRDPZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Initial Synthesis of Intermediates:
Step 1: Synthesis of 4-methylpiperidine involves the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.
Step 2: Preparation of 6-(4-methylpiperidin-1-yl)pyridazine can be achieved by reacting 4-methylpiperidine with 3,6-dichloropyridazine under reflux conditions in an appropriate solvent like ethanol.
-
Formation of the Piperazine Derivative:
Step 3: The intermediate from Step 2 is then reacted with piperazine in the presence of a base such as sodium carbonate to form 4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazine.
-
Final Coupling Reaction:
Step 4: The final compound is synthesized by coupling the piperazine derivative with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to yield (4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as lithium aluminum hydride.
-
Substitution:
- The piperazine and piperidine rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology:
- It has potential applications in the study of neurotransmitter systems due to its structural similarity to known neurotransmitter analogs.
Medicine:
- The compound is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease due to its ability to interact with neurotransmitter receptors.
Industry:
- It may be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. The piperazine and piperidine moieties are known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter levels and signaling pathways, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-methylpiperidine group in the target compound contrasts with the trifluoromethylphenyl group in MK37/MK46.
- Synthetic Routes : All compounds employ carbodiimide-mediated coupling (HOBt/TBTU) for amide/ketone bond formation, suggesting shared scalability challenges, such as purification of polar intermediates .
Pharmacological and Physicochemical Considerations
While biological data for the target compound are absent, inferences can be drawn from structural analogs:
- MK37/MK47 : These trifluoromethylphenyl derivatives were designed for CNS activity, likely targeting serotonin or dopamine receptors due to their arylpiperazine scaffold . The thiophene moiety may enhance blood-brain barrier permeability compared to pure phenyl groups .
- Solubility and LogP : The 4-methylpiperidine group in the target compound may improve aqueous solubility relative to MK37’s trifluoromethyl group, which increases hydrophobicity (higher LogP) .
Methodological Considerations in Compound Similarity Analysis
Structural similarity assessments, as noted in , rely on the principle that "structurally similar compounds should induce similar biological responses" . For the target compound:
- 2D/3D Descriptor Models : Computational tools would highlight similarities in piperazine/heterocyclic topology with MK37/MK47 but flag distinct electronic profiles due to pyridazine vs. phenyl cores.
- Limitations : Dissimilarities in substituent polarity (e.g., methylpiperidine vs. trifluoromethylphenyl) could lead to divergent ADMET profiles despite structural overlap .
Biological Activity
The compound (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A piperazine ring
- A pyridazine moiety
- A thiophen group
This structural diversity contributes to its potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine and pyridazine compounds exhibit significant antimicrobial properties. For example, compounds similar to (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values in the low micromolar range (1.35 to 2.18 μM) .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Kinases : Compounds containing piperazine and pyridazine rings often inhibit protein kinases, which play critical roles in cell signaling pathways. For instance, certain analogs have been found to inhibit CDK4/6, contributing to their anticancer effects .
- Antioxidant Properties : The thiophen moiety is known for its antioxidant capabilities, which may enhance the compound's overall efficacy by reducing oxidative stress in cells.
Study on Anti-Tubercular Activity
A series of studies focused on the anti-tubercular activity of similar compounds showed promising results. In one study, multiple derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .
Evaluation of Cytotoxicity
In vitro cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells revealed that the most active compounds were nontoxic at effective concentrations. This is crucial for the development of any therapeutic agent as it indicates a favorable safety profile .
Data Tables
| Compound | Target | IC50 (μM) | IC90 (μM) | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | 3.73 | Nontoxic |
| Compound B | CDK4/6 | 5.00 | 10.00 | Nontoxic |
| Compound C | VEGFR-2 | 2.50 | 5.00 | Nontoxic |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core. Key steps include nucleophilic substitution to attach the 4-methylpiperidine group to pyridazin-3-yl, followed by coupling with a piperazine-thiophene methanone moiety. Reaction optimization requires:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane under inert atmospheres to prevent side reactions .
- Catalysts : Use of palladium-based catalysts for cross-coupling reactions, with temperature control (60–100°C) to enhance yield .
- Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions on the pyridazine and piperazine rings. For example, the thiophene carbonyl signal appears at ~170 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₅N₅OS: 396.18) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ confirm the ketone group .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (pH 2–9) to assess compatibility with in vitro systems. Low solubility in hexane suggests hydrophobic interactions .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may form via hydrolysis of the piperazine-thiophene bond under acidic conditions .
Advanced Research Questions
Q. How does the compound interact with biological targets such as serotonin receptors, and what experimental assays are suitable for validating these interactions?
- Methodology :
- Target prediction : Computational docking (e.g., AutoDock Vina) to model binding to 5-HT₆ receptors, leveraging structural analogs like piperazine-based antagonists .
- In vitro assays : Radioligand binding assays (³H-LSD displacement) on HEK293 cells expressing human 5-HT₆ receptors. IC₅₀ values <100 nM suggest high affinity .
- Functional assays : cAMP inhibition assays to confirm antagonist activity .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay validation : Compare results from orthogonal methods (e.g., cell-based vs. cell-free assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability limitations .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may reduce apparent activity in vivo .
- Data normalization : Apply Z-factor analysis to exclude outliers in high-throughput screening .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADME prediction : SwissADME or pkCSM to estimate logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability to 5-HT₆ receptors. RMSD <2 Å indicates stable binding .
- QSAR modeling : Train models on analogs (e.g., oxadiazole derivatives) to predict toxicity thresholds (e.g., LD₅₀ >500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
